3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid
Overview
Description
3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
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Biological Activity
3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a benzoic acid moiety. Its structure can be represented as follows:
Synthesis typically involves the protection of the piperidine nitrogen followed by the coupling with benzoic acid derivatives. The tert-butoxycarbonyl (Boc) group serves as a protecting group in various synthetic pathways, enhancing the compound's stability during reactions.
Mechanisms of Biological Activity
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Protein Interactions : The compound acts as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, facilitating targeted protein degradation. This property is crucial for modulating protein levels in cancer therapy .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit antitumor properties by inducing apoptosis in cancer cells. For example, compounds with similar structures have shown significant inhibition of microtubule assembly and enhanced caspase-3 activity, indicating potential as anticancer agents .
- Dopamine Receptor Modulation : The compound may also interact with dopamine receptors, influencing neurochemical pathways. Research indicates that modifications to the piperidine structure can enhance selectivity towards dopamine receptor subtypes, which has implications for treating neurological disorders .
Case Studies and Experimental Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
Toxicological Profile
While exploring its biological activity, it is essential to consider the toxicological aspects. The compound has been noted to cause skin irritation and may elicit allergic reactions upon exposure . Safety assessments are critical for any therapeutic application.
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-9-5-8-14(11-18)12-6-4-7-13(10-12)15(19)20/h4,6-7,10,14H,5,8-9,11H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIOBHQKBBEWRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167593 | |
Record name | 1-(1,1-Dimethylethyl) 3-(3-carboxyphenyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908334-19-0 | |
Record name | 1-(1,1-Dimethylethyl) 3-(3-carboxyphenyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=908334-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 3-(3-carboxyphenyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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